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Compound of Interest

3,5-Dibromo-2-methylpyridin-4-
Compound Name:
amine

Cat. No.: B135067

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Information regarding the specific biological activity, detailed experimental protocols, and
guantitative data for 3,5-Dibromo-2-methylpyridin-4-amine (CAS 126325-54-0) is limited in
publicly available scientific literature. This guide provides a comprehensive overview of the
available information for this compound and presents representative experimental protocols
and potential applications based on the well-established activities of the broader class of
substituted aminopyridines. The experimental procedures detailed herein are adapted from
methodologies for structurally related compounds and should be considered as starting points
for experimental design.

Core Compound Properties

3,5-Dibromo-2-methylpyridin-4-amine is a halogenated aminopyridine derivative. The
presence of the aminopyridine scaffold suggests its potential as a valuable building block in
medicinal chemistry. Aminopyridines are known to be key pharmacophores in a variety of
biologically active molecules.

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b135067?utm_src=pdf-interest
https://www.benchchem.com/product/b135067?utm_src=pdf-body
https://www.benchchem.com/product/b135067?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b135067?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Source
CAS Number 126325-54-0

Molecular Formula CeHeBrz2Nz

Molecular Weight 265.93 g/mol

Appearance Solid (predicted)

InChl=1S/C6H6Br2N2/c1-3-

InChl 5(8)6(9)4(7)2-10-3/h2H,1H3, [1]
(H2,9,10)
OGFASSJAUYBSPR-
InChl Key [1]
UHFFFAOYSA-N
SMILES CC1=C(Br)C(N)=C(Br)C=N1
Synthesis

A specific, validated synthesis protocol for 3,5-Dibromo-2-methylpyridin-4-amine is not
readily available in the literature. However, a plausible synthetic route can be adapted from
patented methods for structurally similar compounds, such as 3,5-dibromo-4-aminopyridine[2].
The following is a proposed experimental protocol.

Proposed Synthesis of 3,5-Dibromo-2-methylpyridin-4-
amine

This proposed synthesis involves the direct bromination and amination of 2-methylpyridine.

Materials:

2-Methylpyridine

Hydrobromic acid (HBr) solution

An ammonium salt (e.g., Ammonium bromide)

Hydrogen peroxide (H20:2)

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://www.researchgate.net/figure/Structure-activity-relationship_fig1_332644759
https://www.researchgate.net/figure/Structure-activity-relationship_fig1_332644759
https://www.benchchem.com/product/b135067?utm_src=pdf-body
https://patents.google.com/patent/CN109134358B/en
https://www.benchchem.com/product/b135067?utm_src=pdf-body
https://www.benchchem.com/product/b135067?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b135067?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Sodium hydroxide (NaOH)
Tert-butyl methyl ether (MTBE)

Appropriate reaction vessel and workup equipment

Procedure:

Dissolve 2-methylpyridine in a hydrobromic acid solution at a low temperature (e.g., 0-10
°C).

Add an ammonium salt to the solution.
Heat the reaction mixture to a specified temperature (e.g., 100-120 °C).
Slowly add hydrogen peroxide dropwise to the heated solution.

Maintain the reaction at temperature for several hours, monitoring the progress by an
appropriate method (e.g., TLC or LC-MS).

Upon completion, cool the reaction mixture and adjust the pH to 10-11 with a sodium
hydroxide solution.

Extract the aqueous phase with tert-butyl methyl ether.

Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium
sulfate), filter, and concentrate under reduced pressure.

Purify the crude product by recrystallization or column chromatography to yield 3,5-
Dibromo-2-methylpyridin-4-amine.

Note: This is a generalized protocol and would require optimization of stoichiometry, reaction

times, and temperatures.
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General Synthesis Workflow for a Di-substituted Aminopyridine
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- H202, Heat

Aqueous Workup
- pH Adjustment (NaOH)
- Extraction (MTBE)
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(3,5-Dibromo-2-methylpyridin-4-amine)
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General Synthesis Workflow

Potential Biological Activity and Applications in
Drug Discovery

While specific biological data for 3,5-Dibromo-2-methylpyridin-4-amine is not available, the
aminopyridine scaffold is a well-established "privileged structure" in medicinal chemistry,

appearing in numerous drugs and clinical candidates.[3]

Kinase Inhibition
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Aminopyridine derivatives are potent inhibitors of various protein kinases, which are critical
regulators of cellular signaling pathways.[4][5] Dysregulation of kinase activity is a hallmark of
many diseases, including cancer and inflammatory disorders. The aminopyridine core can act
as a hinge-binder in the ATP-binding site of kinases. The substituents on the pyridine ring, such
as the bromine atoms and the methyl group in the target compound, can be tailored to achieve
potency and selectivity for specific kinases.

Antimicrobial Activity

Various heterocyclic compounds, including aminopyridine derivatives, have demonstrated
significant antibacterial and antifungal activities.[6][7] These compounds can serve as
foundational structures for the development of new anti-infective agents.

Representative Experimental Protocols

The following are detailed, representative protocols for assessing the potential biological
activities of a compound like 3,5-Dibromo-2-methylpyridin-4-amine.

In Vitro Kinase Inhibition Assay (Generic)

This protocol describes a general method to determine the half-maximal inhibitory
concentration (ICso) of a test compound against a target protein kinase using a luminescence-
based assay.[8]

Materials:

o Recombinant human protein kinase
o Peptide substrate for the kinase

o ATP (Adenosine triphosphate)

o Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgClz, 1 mM EGTA, 2 mM DTT,
0.01% Tween-20)

o ADP-Glo™ Kinase Assay Kit (or similar)

e Test compound (3,5-Dibromo-2-methylpyridin-4-amine) dissolved in DMSO
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o 384-well plates

Procedure:

Prepare serial dilutions of the test compound in DMSO. The final concentration of DMSO in
the assay should be kept low (e.g., <1%).

e In a 384-well plate, add the kinase assay buffer, the protein kinase, and the test compound at
various concentrations.

« Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
 Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

o Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™
reagent according to the manufacturer's protocol. This typically involves a two-step process
of adding a reagent to deplete unused ATP, followed by a reagent to convert ADP to ATP,
which then drives a luciferase reaction.

o Measure the luminescence using a plate reader.
o Calculate the percent inhibition for each compound concentration relative to a DMSO control.

o Determine the ICso value by fitting the data to a four-parameter logistic curve.
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Workflow for In Vitro Kinase Inhibitor Screening
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Kinase Inhibitor Screening Workflow

Antibacterial Susceptibility Testing (Broth Microdilution)
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This protocol outlines a standard method for determining the Minimum Inhibitory Concentration
(MIC) of a compound against bacterial strains.[9]

Materials:

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

Mueller-Hinton Broth (MHB)

Test compound dissolved in a suitable solvent (e.g., DMSO)

Sterile 96-well microtiter plates

Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10> CFU/mL)

Procedure:

Prepare serial two-fold dilutions of the test compound in MHB in a 96-well plate.

e Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard, then
dilute it to the final concentration.

 Inoculate each well (except for a sterility control) with the bacterial suspension. Include a
growth control well (no compound) and a solvent control well.

e Incubate the plates at 37°C for 18-24 hours.

o Determine the MIC, which is the lowest concentration of the compound that completely
inhibits visible bacterial growth.

Quantitative Data for Related Aminopyridine
Derivatives

To provide context for the potential potency of 3,5-Dibromo-2-methylpyridin-4-amine, the
following table summarizes the ICso values of some known aminopyridine-based kinase
inhibitors.
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] Inhibitor
Kinase Target L. ICs0 (NM) Reference
Scaffold/Derivative

Aminopyrimidine-
JNK1 25 [4]
based

Aminopyrimidine-
JNK2 12 [4]
based

2-aminopyridine

JAK2 o Varies [8]
derivative

Antimalarial (K1 3,5-diaryl-2-

: . . 8.4 [10]
strain) aminopyridine
Antimalarial (NF54 3,5-diaryl-2-

: . . 10 [10]
strain) aminopyridine

Disclaimer: This data is for structurally related but distinct molecules and should not be directly
extrapolated to 3,5-Dibromo-2-methylpyridin-4-amine.

Potential Sighaling Pathway Involvement

Given the prevalence of aminopyridines as kinase inhibitors, a compound like 3,5-Dibromo-2-
methylpyridin-4-amine could potentially modulate a kinase-driven signaling pathway, such as
the MAP kinase pathway, which is crucial in cell proliferation, differentiation, and apoptosis.
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Hypothetical Kinase Pathway Inhibition
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Conclusion

3,5-Dibromo-2-methylpyridin-4-amine is a chemical entity with potential for applications in
drug discovery and development, largely inferred from the well-documented biological activities
of the aminopyridine class of compounds. While specific data for this particular isomer is
scarce, this guide provides a framework for its synthesis and biological evaluation based on
established methodologies for related molecules. Further research is warranted to elucidate the
specific properties and potential therapeutic applications of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Guide: 3,5-Dibromo-2-methylpyridin-4-amine
(CAS 126325-54-0)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b135067#3-5-dibromo-2-methylpyridin-4-amine-cas-
number-126325-54-0]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/product/b135067#3-5-dibromo-2-methylpyridin-4-amine-cas-number-126325-54-0
https://www.benchchem.com/product/b135067#3-5-dibromo-2-methylpyridin-4-amine-cas-number-126325-54-0
https://www.benchchem.com/product/b135067#3-5-dibromo-2-methylpyridin-4-amine-cas-number-126325-54-0
https://www.benchchem.com/product/b135067#3-5-dibromo-2-methylpyridin-4-amine-cas-number-126325-54-0
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b135067?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b135067?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

